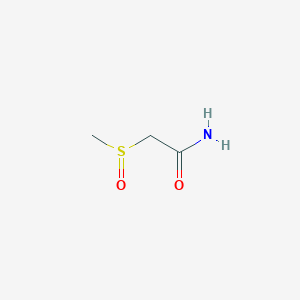

2-(Methylsulfinyl)acetamide

Beschreibung

2-(Methylsulfinyl)acetamide is an organic compound with the molecular formula C3H7NO2S It is characterized by the presence of a methylsulfinyl group attached to an acetamide moiety

Eigenschaften

IUPAC Name |

2-methylsulfinylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2S/c1-7(6)2-3(4)5/h2H2,1H3,(H2,4,5) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTXPTDCYRCXFHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfinyl)acetamide typically involves the oxidation of 2-(Methylthio)acetamide. One common method is as follows:

Oxidation of 2-(Methylthio)acetamide:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Methylsulfinyl)acetamide can undergo various chemical reactions, including:

-

Oxidation: : Further oxidation can convert the sulfinyl group to a sulfonyl group.

Reagents: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Conditions: Typically carried out in acidic or basic media.

Products: 2-(Methylsulfonyl)acetamide.

-

Reduction: : The sulfinyl group can be reduced back to a thioether.

Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Conditions: Conducted in anhydrous solvents under inert atmosphere.

Products: 2-(Methylthio)acetamide.

-

Substitution: : The amide group can participate in nucleophilic substitution reactions.

Reagents: Various nucleophiles such as amines or alcohols.

Conditions: Typically requires activation of the amide group, often through the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Products: Substituted acetamides.

Wissenschaftliche Forschungsanwendungen

1.1. Antinociceptive and Anti-inflammatory Properties

Research has indicated that 2-(methylsulfinyl)acetamide derivatives exhibit significant antinociceptive and anti-inflammatory effects. These compounds have been investigated for their ability to inhibit various inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases. For instance, studies have shown that derivatives can effectively inhibit tumor necrosis factor-alpha (TNFα) release in models of endotoxemia, demonstrating their potential in managing inflammatory responses .

1.2. Neuroprotective Effects

The compound has also been studied for its neuroprotective properties, particularly in the context of narcolepsy treatment. Novel derivatives of this compound have been synthesized and evaluated for their efficacy as wakefulness-promoting agents. These derivatives have shown promising results in enhancing alertness and reducing excessive daytime sleepiness, which are critical symptoms in narcolepsy .

2.1. Enzyme Inhibition

The inhibition of specific enzymes is a crucial aspect of the therapeutic action of this compound derivatives. For example, studies have demonstrated that these compounds can inhibit p38 mitogen-activated protein kinase (MAPK) and phosphodiesterase 4 (PDE4), both of which play significant roles in inflammatory signaling pathways . The dual inhibition mechanism offers a strategic approach to modulating inflammation-related diseases.

2.2. Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is essential for optimizing its pharmacological properties. Research has focused on modifying the compound's structure to enhance its binding affinity to targets such as dopamine transporters (DAT), serotonin transporters (SERT), and norepinephrine transporters (NET). For instance, certain analogues with halogen substitutions have demonstrated improved binding affinities compared to the parent compound .

3.1. In Vitro and In Vivo Studies

Several studies have conducted in vitro assays to evaluate the effectiveness of this compound derivatives against various biological targets:

- Inhibition Studies : Compounds were tested for their ability to inhibit TNFα release from stimulated human whole blood, showing significant dose-dependent effects .

- Animal Models : In vivo studies in rodent models demonstrated the efficacy of these compounds in reducing inflammation markers and improving symptoms related to inflammatory diseases .

3.2. Comparative Efficacy

A comparative analysis of different derivatives has shown varying degrees of efficacy against established benchmarks such as standard anti-inflammatory drugs like ibuprofen and naproxen. Some novel compounds derived from this compound exhibited superior performance in terms of both potency and selectivity .

Data Summary Table

| Application Area | Compound Type | Key Findings |

|---|---|---|

| Anti-inflammatory | Derivatives of this compound | Significant inhibition of TNFα release |

| Neuroprotection | Wakefulness-promoting agents | Promising results in narcolepsy treatment |

| Enzyme Inhibition | Dual inhibitors | Effective against p38 MAPK and PDE4 |

| Structure-Activity Relationships | SAR Studies | Enhanced binding affinities with structural modifications |

Wirkmechanismus

The mechanism of action of 2-(Methylsulfinyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or proteins, altering their activity. The sulfinyl group can form reversible covalent bonds with thiol groups in proteins, potentially inhibiting enzyme function. Additionally, the amide group can participate in hydrogen bonding and other non-covalent interactions, influencing molecular recognition and binding.

Vergleich Mit ähnlichen Verbindungen

2-(Methylsulfinyl)acetamide can be compared with other similar compounds, such as:

2-(Methylthio)acetamide: The precursor in its synthesis, which lacks the sulfinyl group and has different reactivity.

2-(Methylsulfonyl)acetamide: The fully oxidized form, which has a sulfonyl group instead of a sulfinyl group, leading to different chemical properties and reactivity.

Acetamide: The simplest amide, which lacks the sulfur-containing functional groups and thus has different chemical behavior.

Biologische Aktivität

2-(Methylsulfinyl)acetamide, also known as NS-304, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

This compound has the following chemical structure:

- Chemical Formula: C₅H₁₁NO₂S

- Molecular Weight: 145.21 g/mol

- CAS Number: 2245987

This compound is characterized by the presence of a methylsulfinyl group attached to an acetamide moiety, which contributes to its biological activity.

Antibacterial Activity

Research indicates that derivatives of acetamides, including this compound, exhibit notable antibacterial properties. A study highlighted the synthesis of various acetamide derivatives and their antibacterial activities against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had minimum inhibitory concentration (MIC) values comparable to standard antibiotics like levofloxacin .

Table 1: Antibacterial Activity of Acetamide Derivatives

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 25 | E. coli |

| 2b | 12.5 | S. aureus |

| 2i | 25 | S. typhi |

These findings suggest that modifications to the acetamide structure can enhance antibacterial efficacy.

Urease Inhibition

Urease inhibition is another significant biological activity associated with acetamide compounds. A study evaluated various acetamide-sulfonamide conjugates for urease inhibition, revealing that some compounds exhibited potent inhibitory effects with IC50 values significantly lower than those of existing urease inhibitors .

Table 2: Urease Inhibition Data

| Compound | IC50 (µM) | % Inhibition |

|---|---|---|

| Ibuprofen-Sulfathiazole Conjugate | 9.95 ± 0.14 | 90.6 |

| Flurbiprofen-Sulfadiazine Conjugate | 16.74 ± 0.23 | 84.1 |

| Sulfamethoxazole | 13.39 ± 0.11 | 86.1 |

These results indicate the potential of acetamide derivatives in treating conditions associated with urease activity, such as urinary tract infections.

The antibacterial activity of this compound is thought to be mediated through multiple mechanisms:

- Cell Membrane Disruption: The compound may disrupt bacterial cell membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition: By inhibiting key bacterial enzymes, the compound can prevent bacterial growth and replication.

- Biofilm Formation Inhibition: Studies have shown that certain derivatives significantly reduce biofilm formation in bacterial cultures, enhancing their antibacterial effectiveness .

Case Study: NS-304 in Vascular Diseases

NS-304 has been investigated for its potential in treating vascular diseases such as pulmonary arterial hypertension (PAH). In preclinical studies, NS-304 demonstrated long-lasting prostacyclin receptor agonist activity, which is crucial for vasodilation and inhibition of platelet aggregation . This positions NS-304 as a promising candidate for further clinical development.

Q & A

Q. Methodological Guidance

HRMS/MS : Confirms molecular weight and fragmentation patterns.

¹H-NMR : Differentiates isomers via chemical shifts (e.g., ortho-substituted phenyl groups show distinct splitting patterns).

X-ray Crystallography : Resolves stereochemical ambiguities and intermolecular interactions (e.g., hydrogen-bonding networks involving sulfoxide oxygen) .

HPLC with Chiral Columns : Separates enantiomers using mobile phases like methanol/0.01 M KH₂PO₄ (pH 2.3) .

How can molecular docking studies be applied to this compound derivatives in drug discovery?

Advanced Application

Using software like AutoDock 4.2, researchers dock energetically minimized 3D structures of this compound derivatives into enzyme active sites (e.g., SARS-CoV-2 proteases). Key steps include:

- Removing bound water and ligands from Protein Data Bank (PDB) structures.

- Analyzing hydrogen bonds and hydrophobic interactions (e.g., acetamide carbonyl interactions with catalytic residues) .

Example Interaction :

In a study, 2-(2-formylphenoxy)acetamide showed binding to SARS-CoV-2 enzymes via polar contacts visualized with Accelrys Discovery Studio .

What experimental strategies mitigate stability challenges during long-term studies?

Basic Research Focus

While direct stability data for this compound is limited, structurally related sulfoxides remain stable under standard laboratory conditions (room temperature, inert atmosphere). For sensitive derivatives:

- Store in desiccated environments.

- Avoid prolonged exposure to light or moisture.

- Monitor degradation via periodic HPLC analysis .

How can researchers address discrepancies in structural assignments of this compound derivatives?

Case Study :

A 2015 study misassigned 2-(3-hydroxyphenyl)acetamide sulfate as M1 due to incorrect starting material. Follow-up work corrected this to the ortho-isomer using HRMS and synthetic reference standards. Recommendation :

- Use orthogonal techniques (NMR, HRMS, X-ray) for validation.

- Compare retention times with authentic standards in HPLC .

What are the pharmacological implications of sulfoxide chirality in this compound derivatives?

Advanced Research Focus

The (R)-enantiomer of a methylsulfinyl imidazole derivative exhibited distinct hydrogen-bonding interactions (e.g., O15⋯H24, 2.08 Å) compared to the (S)-form, influencing binding to targets like p38 MAP kinase. Such stereospecific effects underscore the need for enantiopure synthesis in structure-activity relationship (SAR) studies .

How can synthetic byproducts be minimized during sulfoxide formation?

Q. Methodological Guidance

- Optimize stoichiometry (e.g., 1.8:1 NaIO₄:sulfide ratio).

- Monitor reaction progress via HPLC to terminate at complete conversion.

- Use mild oxidants to prevent over-oxidation to sulfones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.